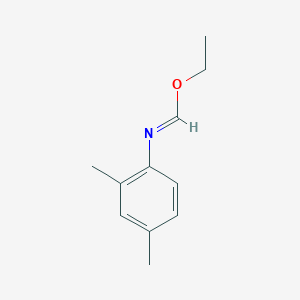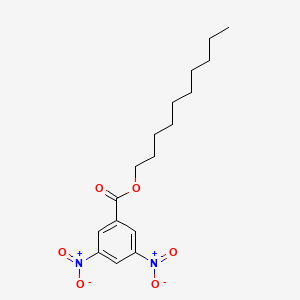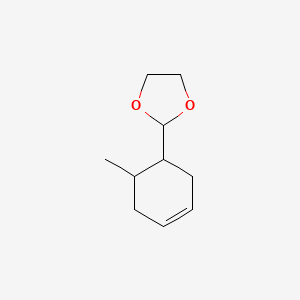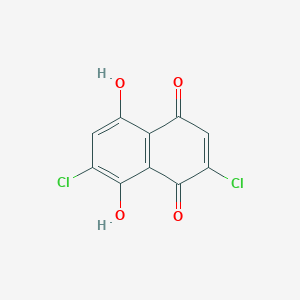
2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione is a chemical compound belonging to the class of naphthoquinones. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a naphthalene ring system. This compound is known for its vibrant color and has been studied for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione typically involves the chlorination of 5,8-dihydroxynaphthalene-1,4-dione. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as chloroform or acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
Aplicaciones Científicas De Investigación
2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with cellular components. It can generate reactive oxygen species, leading to oxidative stress and cell damage. This compound also targets specific enzymes and proteins, disrupting cellular processes and leading to its biological effects .
Comparación Con Compuestos Similares
- 2,3-Dichloro-5,8-dihydroxynaphthalene-1,4-dione
- 5,8-Dihydroxy-1,4-naphthoquinone
- 2,7-Dihydroxynaphthalene
Comparison: 2,7-Dichloro-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of chlorine and hydroxyl groups on the naphthalene ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of chlorine atoms enhances its reactivity and potential biological activities .
Propiedades
Número CAS |
13719-92-1 |
|---|---|
Fórmula molecular |
C10H4Cl2O4 |
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
2,7-dichloro-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4Cl2O4/c11-3-1-5(13)7-6(14)2-4(12)10(16)8(7)9(3)15/h1-2,13,15H |
Clave InChI |
RTEXHFYDMNJADB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)O)C(=O)C(=CC2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


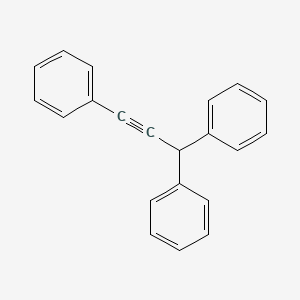
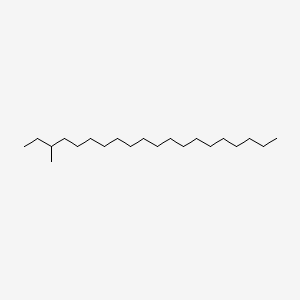
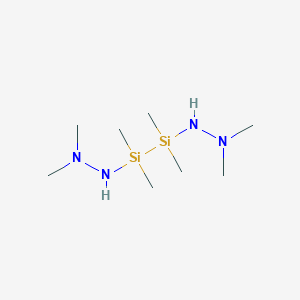

![N-[(3,5-dichlorophenyl)carbamothioyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B14722985.png)
![1-Methyl-6-(methylsulfanyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14722987.png)

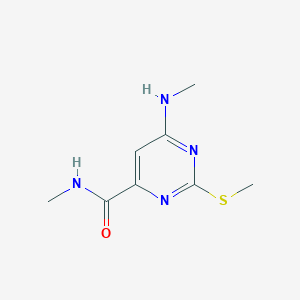
![4-Methoxy-1,8-bis(4-methoxyphenyl)tetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723004.png)
